BenchChemオンラインストアへようこそ!

2,6-Dimethylanilino acetic acid amide

Antiarrhythmic pharmacology Lidocaine metabolite Cardiac sodium channel

2‑(2,6‑Dimethylanilino)acetamide (CAS 55883‑03‑9), systematically referred to as N²‑(2,6‑dimethylphenyl)glycinamide, is the free‑base form of the lidocaine metabolite glycinexylidide (GX). It is a primary oxidative de‑ethylation product of lidocaine found in human plasma at µg/mL concentrations during prolonged lidocaine infusion.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 55883-03-9
Cat. No. B8730130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylanilino acetic acid amide
CAS55883-03-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NCC(=O)N
InChIInChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-6-9(11)13/h3-5,12H,6H2,1-2H3,(H2,11,13)
InChIKeyIJKQAWVDPPAURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylanilino Acetic Acid Amide (CAS 55883-03-9): Chemical Identity, Metabolite Status, and Procurement Rationale for Lidocaine Research


2‑(2,6‑Dimethylanilino)acetamide (CAS 55883‑03‑9), systematically referred to as N²‑(2,6‑dimethylphenyl)glycinamide, is the free‑base form of the lidocaine metabolite glycinexylidide (GX) [1]. It is a primary oxidative de‑ethylation product of lidocaine found in human plasma at µg/mL concentrations during prolonged lidocaine infusion [2]. Unlike the parent drug lidocaine, GX exhibits a markedly longer elimination half‑life (~10 h vs. 1.5 h) and retains approximately 26% of the antiarrhythmic potency, properties that dictate its independent toxicokinetic profile and necessitate its use as a discrete reference standard in lidocaine impurity profiling and pharmacological studies [2].

Why Lidocaine or General 2,6‑Dimethylaniline Derivatives Cannot Substitute for GX‑Free Base (CAS 55883‑03‑9) in Quantitative Biomedical Assays


Lidocaine and its other metabolites (e.g., MEGX) possess distinct molecular targets, potency ratios, and chromatographic behaviors that preclude their use as surrogates for 2,6‑dimethylanilino acetic acid amide in quantitative analytical or pharmacological applications. GX is the only lidocaine metabolite that demonstrates a dual profile of residual antiarrhythmic activity (26% of lidocaine) combined with a complete absence of convulsant liability at lethal doses, a property that lidocaine itself does not share [1][2]. In HPLC‑based impurity testing, GX’s unique retention time and UV absorbance characteristics mandate a certified reference standard of the exact free‑base form (CAS 55883‑03‑9) to meet pharmacopoeial system suitability requirements; structurally related compounds such as N‑(2,6‑dimethylphenyl)acetamide (CAS 2198‑53‑0) or the chloroacetamide intermediate (CAS 1131‑01‑7) cannot provide the same validation because they lack the terminal amide and secondary amine functionalities that define GX’s interaction with both reversed‑phase columns and biological transporters [3][4].

Head‑to‑Head Comparative Data: 2,6‑Dimethylanilino Acetic Acid Amide vs. Lidocaine and Structurally Related Compounds


Antiarrhythmic Activity: GX (CAS 55883‑03‑9) Retains 26% of Lidocaine’s Potency in a Quantitative Animal Model

In a direct head‑to‑head study, plasma levels of glycinexylidide (GX) achieved during lidocaine infusion exhibited 26% of the antiarrhythmic activity of lidocaine itself. This quantifies GX as a moderately active metabolite, not an inert byproduct, and is critical for interpreting clinical efficacy where metabolite accumulation may contribute to therapeutic or adverse effects [1].

Antiarrhythmic pharmacology Lidocaine metabolite Cardiac sodium channel

Convulsant Liability: GX Shows Zero Convulsant Activity at Lethal Doses, Diverging from Lidocaine (CD50 = 52 mg/kg) and MEGX (CD50 = 67 mg/kg)

Standard dose‑response studies in rats determined the median convulsant dose (CD50) of lidocaine as 52 mg/kg and of monoethylglycinexylidide (MEGX) as 67 mg/kg. In contrast, convulsions were not observed even at lethal doses of GX; the estimated CD50 for GX was projected to be well above its LD50 of 183 mg/kg, indicating at least 10‑fold lower convulsant activity than lidocaine [1].

Neurotoxicity Seizure threshold Lidocaine metabolites

GlyT1 Transporter Interaction: GX Significantly Inhibits Glycine Uptake at Clinically Relevant Concentrations, Unlike Lidocaine Which Is Inactive Except at Toxic Levels

In primary rat astrocyte uptake assays, glycinexylidide significantly reduced [¹⁴C]‑glycine uptake (P < 0.05) at pharmacologically relevant concentrations, while lidocaine reduced uptake only at toxic concentrations. This functional divergence indicates that GX contributes to the antinociceptive effects of systemic lidocaine through a GlyT1‑mediated mechanism that the parent drug itself cannot engage [1].

Glycine transporter 1 (GlyT1) Antinociception Astrocyte pharmacology

Physicochemical Differentiation: XLogP3‑AA = 1.6 Positions GX Distinctly Between the More Lipophilic Chloroacetamide Intermediate (XLogP3‑AA = 1.9) and the Less Lipophilic Acetyl Analog (XLogP3‑AA = 1.1)

Computed XLogP3‑AA values from PubChem reveal that 2‑(2,6‑dimethylanilino)acetamide (GX) has a predicted logP of 1.6, intermediate between the N‑acetyl analog (2198‑53‑0, XLogP3‑AA = 1.1) and the α‑chloroacetamide intermediate (1131‑01‑7, XLogP3‑AA = 1.9) [1][2][3]. This intermediate lipophilicity is consistent with GX’s dual role as a moderately membrane‑permeable metabolite and a sufficiently polar entity for renal excretion (~50% unchanged in urine) [4].

Lipophilicity LogP prediction Chromatographic method development

High‑Value Application Scenarios for 2,6‑Dimethylanilino Acetic Acid Amide (CAS 55883‑03‑9) Derived from Quantitative Differentiation


Lidocaine Impurity Profiling and Pharmacopoeial Reference Standard Sourcing

Regulatory agencies require identification and quantification of glycinexylidide as a specified impurity in lidocaine hydrochloride drug substance and finished dosage forms. The free‑base form (CAS 55883‑03‑9) is the preferred reference standard because it avoids the hygroscopic and salt‑exchange issues of the hydrochloride salt, ensuring accurate gravimetric preparation of stock solutions for HPLC system suitability testing. The compound’s intermediate logP (1.6) provides a well‑resolved peak between the polar 2,6‑dimethylaniline and the lipophilic lidocaine in standard reversed‑phase methods [1].

Cardiac Electrophysiology Research Distinguishing Antiarrhythmic vs. Proconvulsant Metabolite Effects

Investigators studying the contribution of lidocaine metabolites to therapeutic and adverse outcomes require GX‑free base to dissect the antiarrhythmic activity (26% of lidocaine) from the convulsant activity (absent at lethal doses) [1][2]. Using lidocaine itself cannot achieve this mechanistic separation, making GX indispensable for experiments that must attribute observed effects specifically to the metabolite fraction.

Glycine Transporter 1 (GlyT1) Drug Discovery and Pain Neurobiology Assays

Because GX significantly inhibits GlyT1 at clinically relevant concentrations while lidocaine is inactive, the compound is a necessary positive control in GlyT1‑targeted drug discovery and in studies exploring the glycinergic mechanism of systemic lidocaine analgesia [1]. Procurement of the exact free‑base form ensures solubility properties consistent with those described in the foundational anesthesiology literature.

Pharmacokinetic / Toxicokinetic Modeling Requiring a Long‑Half‑Life Metabolite Standard

With an elimination half‑life approximately 7‑fold longer than lidocaine (10 h vs. 1.5 h), GX accumulates during prolonged infusion and can reach concentrations that produce central nervous system effects [1]. Pharmacometric model validation and clinical toxicology laboratories require authentic GX‑free base to calibrate analytical methods for therapeutic drug monitoring of lidocaine-treated patients.

Quote Request

Request a Quote for 2,6-Dimethylanilino acetic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.